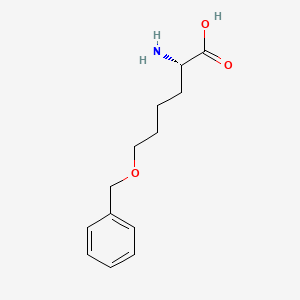

6-(Benzyloxy)-L-norleucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

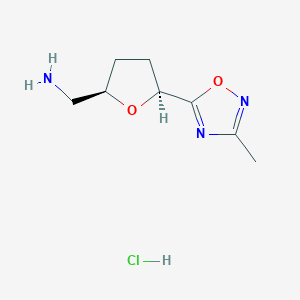

“6-(Benzyloxy)-L-norleucine” is a derivative of the amino acid norleucine, with a benzyloxy group attached. This suggests that it could have properties similar to other benzyloxy compounds .

Synthesis Analysis

While specific synthesis methods for “6-(Benzyloxy)-L-norleucine” are not available, similar compounds are often synthesized through condensation reactions of the corresponding amines and aldehydes .Molecular Structure Analysis

The molecular structure of “6-(Benzyloxy)-L-norleucine” would likely include a benzyloxy group attached to the norleucine molecule. This could potentially affect the molecule’s reactivity and interactions .Chemical Reactions Analysis

The chemical reactions involving “6-(Benzyloxy)-L-norleucine” would likely depend on the specific conditions and reagents present. Similar compounds have been involved in various reactions, including oxidation and reduction processes .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Benzyloxy)-L-norleucine” would likely depend on its specific structure. Benzyloxy compounds often have properties such as solubility in organic solvents and reactivity with various reagents .Scientific Research Applications

- Benzyl-L-norleucine has demonstrated promising anticancer potential. Researchers have investigated its effects on cancer cell lines, revealing inhibition of tumor growth and metastasis. The compound may serve as a lead structure for developing novel anticancer drugs .

- Studies have explored the antimicrobial activity of Benzyl-L-norleucine . It exhibits inhibitory effects against various pathogens, including bacteria and fungi. Its safety index in non-cancerous cell lines suggests potential therapeutic applications .

- Researchers consider Benzyl-L-norleucine as a scaffold for drug design. Its structural modifications can lead to potent compounds with improved efficacy. By incorporating fluorine atoms, scientists aim to enhance drug performance .

- Benzyl-L-norleucine shares similarities with plant sterols. Investigations into its role in plant metabolism and signaling pathways could provide insights into plant growth, development, and stress responses .

- Although not directly related to its biological activity, Benzyl-L-norleucine could be used as a substrate in bioluminescence assays. Biotechnologists and researchers studying luciferase-based systems may find it useful .

- Benzyl-L-norleucine is employed in peptide synthesis due to its unique side chain. It contributes to the diversity of amino acid sequences, enabling the creation of modified peptides with specific functions. Additionally, it aids in protein engineering and site-specific mutagenesis .

Anticancer Activity

Antimicrobial Properties

Drug Design and Development

Plant Sterol Research

Bioluminescence Studies

Peptide Synthesis and Protein Engineering

Future Directions

The future directions for research on “6-(Benzyloxy)-L-norleucine” could potentially include further investigation into its synthesis, properties, and potential applications. Biocatalysis is a promising field for the production of chiral compounds with high selectivity, which could be relevant for compounds like "6-(Benzyloxy)-L-norleucine" .

properties

IUPAC Name |

(2S)-2-amino-6-phenylmethoxyhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c14-12(13(15)16)8-4-5-9-17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,14H2,(H,15,16)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGCAWCHHYWJIF-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCCCC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)-L-norleucine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

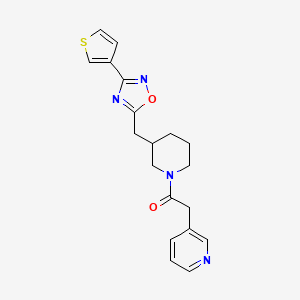

![3-[3-[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-yl]propanamide](/img/structure/B2789694.png)

![1,3-Dimethyl-7-phenyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2789695.png)

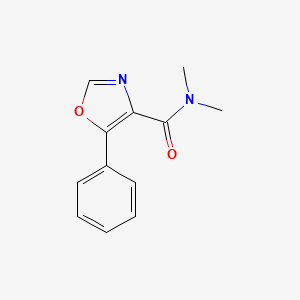

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2789696.png)

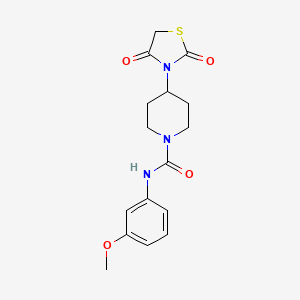

![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2789698.png)

![3-(difluoromethyl)-N-(6-((5s,6s)-6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)-1-isopropyl-1h-pyrazole-5-carboxamide](/img/structure/B2789699.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2789700.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2789704.png)

![[4-Hydroxy-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2789706.png)

![2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2789707.png)